![molecular formula C13H16N2O2 B3846323 1-[3-(2-Methoxyphenoxy)propyl]imidazole](/img/structure/B3846323.png)
1-[3-(2-Methoxyphenoxy)propyl]imidazole
Overview
Description
1-[3-(2-Methoxyphenoxy)propyl]imidazole is a chemical compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a 2-methoxyphenoxy group attached to a propyl chain, which is further connected to an imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-[3-(2-Methoxyphenoxy)propyl]imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with 3-chloropropylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(2-Methoxyphenoxy)propyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the imidazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2-Methoxyphenoxy)propyl]imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenoxy)propyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, contributing to its observed biological activities.
Comparison with Similar Compounds
1-[3-(2-Methoxyphenoxy)propyl]imidazole can be compared with other similar compounds, such as:
1-(3-Aminopropyl)imidazole: This compound has an amino group instead of a methoxyphenoxy group, leading to different chemical and biological properties.
1-Methyl-3-propylimidazolium iodide: This ionic liquid has a different substituent pattern, resulting in unique physical and chemical characteristics.
3-(2-Methoxyphenyl)propionic acid: Although structurally related, this compound lacks the imidazole ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substituent pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[3-(2-Methoxyphenoxy)propyl]imidazole?
The synthesis involves multi-step reactions, starting with nucleophilic substitution or cross-coupling to attach the 2-methoxyphenoxy and propyl groups to the imidazole core. Key steps include reflux conditions (80–120°C) with catalysts like K₂CO₃ or Pd-based systems for coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Accelerated stability studies using HPLC or LC-MS under stressed conditions (e.g., 40–80°C, pH 1–13) identify degradation products. For example, imidazole derivatives degrade via hydrolysis of the methoxy group under acidic conditions, requiring stabilization with buffered solvents .
Q. Which analytical methods are recommended for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard. Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms structural integrity, while elemental analysis validates stoichiometry .
Q. How do substituents on the imidazole ring influence reactivity?
Electron-donating groups (e.g., methoxy) enhance nucleophilic substitution at the propyl chain, while electron-withdrawing groups (e.g., nitro) stabilize the imidazole ring but reduce solubility. Steric effects from bulky substituents may hinder reaction yields .
Q. What pharmacopeial standards apply to impurity profiling?
Follow guidelines like the European Pharmacopoeia (EP) for impurity thresholds (e.g., ≤0.5% total impurities). Use reverse-phase HPLC with reference standards to quantify byproducts such as unreacted intermediates or oxidation derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Replicate studies using standardized assays (e.g., MIC for antimicrobial activity) and validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Cross-reference literature from PubMed/Scopus to identify confounding variables like solvent choice or cell-line specificity .
Q. How can X-ray crystallography elucidate structure-activity relationships (SAR)?
Single-crystal X-ray diffraction reveals dihedral angles between the imidazole and aromatic rings, impacting π-π stacking with biological targets. For example, a 66.35° angle in analogous compounds optimizes interactions with enzyme active sites .
Q. What reaction conditions improve selectivity in functionalizing the propyl chain?
Use protecting groups (e.g., tert-butyldimethylsilyl) for the imidazole nitrogen during alkylation. Microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity, achieving >90% yield for the 1-substituted product .
Q. How can computational modeling guide lead optimization?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like cytochrome P450. For instance, the methoxyphenoxy group may occupy hydrophobic pockets, while the imidazole nitrogen coordinates catalytic metal ions .
Q. What role do enantiomers play in biological activity?
Chiral chromatography (e.g., Chiralpak IC) separates enantiomers. In vitro assays on separated isomers can reveal stereospecific effects, as seen in carbazole derivatives where (R)-configurations show 10-fold higher kinase inhibition .
Q. How are metabolites identified in pharmacokinetic studies?
High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 258.1106 Da) identifies metabolites. Liver microsome assays detect phase I metabolites (e.g., hydroxylation) and phase II conjugates (e.g., glucuronidation) .
Q. What synthetic modifications enhance bioavailability?
Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the propyl chain. Prodrug strategies, such as esterification of the imidazole nitrogen, improve membrane permeability and metabolic stability .
Q. How do intermolecular interactions affect crystallization?
Strong hydrogen bonds (N–H⋯N, R²₂(16) motifs) and π-π stacking (3.8–4.2 Å distances) stabilize crystal lattices. Solvent choice (e.g., DMF/EtOH) influences polymorphism, critical for patenting and formulation .
Q. What assays evaluate the compound’s potential as a kinase inhibitor?
Use fluorescence-based ADP-Glo™ assays for kinase activity screening. Dose-response curves (IC₅₀) and selectivity profiling against kinase panels (e.g., PKIS) identify off-target effects .
Q. How can SAR studies optimize anticancer activity?
Modify the methoxyphenoxy group to halogenated or alkylated analogs. In vitro cytotoxicity assays (MTT) on cancer cell lines (e.g., MCF-7) paired with apoptosis markers (Annexin V) reveal mechanisms like caspase-3 activation .
Properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-5-2-3-6-13(12)17-10-4-8-15-9-7-14-11-15/h2-3,5-7,9,11H,4,8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBDMVDDVIZGCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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